PPNDS (tetrasodium) PPNDS (tetrasodium)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16639860
InChI: InChI=1S/C18H15N4O14PS2.4Na/c1-8-17(24)13(6-23)14(7-36-37(27,28)29)18(19-8)21-20-9-2-11-12(15(3-9)38(30,31)32)4-10(22(25)26)5-16(11)39(33,34)35;;;;/h2-6,24H,7H2,1H3,(H2,27,28,29)(H,30,31,32)(H,33,34,35);;;;/q;4*+1/p-4
SMILES:
Molecular Formula: C18H11N4Na4O14PS2
Molecular Weight: 694.4 g/mol

PPNDS (tetrasodium)

CAS No.:

Cat. No.: VC16639860

Molecular Formula: C18H11N4Na4O14PS2

Molecular Weight: 694.4 g/mol

* For research use only. Not for human or veterinary use.

PPNDS (tetrasodium) -

Specification

Molecular Formula C18H11N4Na4O14PS2
Molecular Weight 694.4 g/mol
IUPAC Name tetrasodium;3-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]-7-nitronaphthalene-1,5-disulfonate
Standard InChI InChI=1S/C18H15N4O14PS2.4Na/c1-8-17(24)13(6-23)14(7-36-37(27,28)29)18(19-8)21-20-9-2-11-12(15(3-9)38(30,31)32)4-10(22(25)26)5-16(11)39(33,34)35;;;;/h2-6,24H,7H2,1H3,(H2,27,28,29)(H,30,31,32)(H,33,34,35);;;;/q;4*+1/p-4
Standard InChI Key XHWIRFKQZFSILU-UHFFFAOYSA-J
Canonical SMILES CC1=C(C(=C(C(=N1)N=NC2=CC3=C(C=C(C=C3S(=O)(=O)[O-])[N+](=O)[O-])C(=C2)S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

PPNDS is a synthetic derivative of pyridoxal phosphate, modified with a naphthylazo-nitro-disulfonate group. Its systematic IUPAC name is tetrasodium;4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonate, reflecting its complex structure . The molecular formula is C₁₈H₁₁N₄Na₄O₁₄PS₂, and its SMILES notation is:
CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] .

Table 1: Key Molecular Properties of PPNDS

PropertyValue
Molecular FormulaC₁₈H₁₁N₄Na₄O₁₄PS₂
Molecular Weight599.3 g/mol
SolubilityWater-soluble
Storage Conditions-20°C, protected from light
Purity≥95% (HPLC)

Structural Determinants of Activity

The pharmacological activity of PPNDS arises from its ability to competitively block ATP binding at P2X1 receptors. The naphthylazo-nitro-disulfonate moiety enhances receptor affinity by interacting with extracellular loops of the P2X1 subunit, while the pyridoxal phosphate backbone contributes to stability and bioavailability . Modifications at the 6-position of the pyridoxal ring (e.g., azo group substitution) are critical for selectivity, as demonstrated by comparative studies with analogues like PPADS and iso-PPADS .

Pharmacological Profile

Receptor Selectivity and Potency

PPNDS exhibits nanomolar affinity for P2X1 receptors, with a reported pK<sub>B</sub> of 7.43 in rat vas deferens preparations . Its selectivity profile is notable:

  • 52-fold selectivity for P2X1 over P2Y1 receptors.

  • No significant activity at ecto-nucleotidases, α<sub>1A</sub>-adrenoceptors, or adenosine (A<sub>1</sub>, A<sub>2B</sub>) receptors .

This specificity enables precise interrogation of P2X1-mediated processes, such as smooth muscle contraction and platelet aggregation, without confounding off-target effects.

Mechanism of Action

PPNDS acts as a non-competitive antagonist, binding to an allosteric site distinct from the ATP-binding pocket. This interaction stabilizes the receptor in a closed conformation, preventing ion flux (Ca<sup>2+</sup>, Na<sup>+</sup>) upon ATP activation . Kinetic studies suggest a slow dissociation rate, leading to prolonged inhibition even after washout .

Synthesis and Production

Historical Development

Applications in Biomedical Research

Cardiovascular Studies

PPNDS has been instrumental in elucidating the role of P2X1 receptors in vascular tone regulation. In rodent models, PPNDS (1–10 μM) inhibits ATP-induced vasoconstriction in mesenteric arteries, confirming P2X1's contribution to peripheral resistance .

Neuropharmacology

Recent work by Palygin et al. (2018) utilized PPNDS to demonstrate P2X1 involvement in cystic fibrosis-associated renal pathology . Pretreatment with PPNDS (100 nM) reduced ATP-driven cyst expansion in in vitro models, suggesting therapeutic potential .

High-Throughput Screening

Comparative Analysis with Structural Analogues

Table 2: PPNDS vs. PPADS and iso-PPADS

PropertyPPNDSPPADSiso-PPADS
TargetP2X1 (pK<sub>B</sub> = 7.43)P2X1–P2X7 (pK<sub>i</sub> = 6.5)P2X1–P2X3 (pK<sub>i</sub> = 6.5)
Selectivity52-fold over P2Y1Non-selectiveModerate P2X1/3 selectivity
Molecular FormulaC₁₈H₁₁N₄Na₄O₁₄PS₂C₁₄H₁₀N₃Na₄O₁₂PS₂C₁₄H₁₀N₃Na₄O₁₂PS₂
Key ModificationNaphthylazo-nitro groupPhenylazo group2',5'-disulfonate isomer

PPNDS's enhanced selectivity stems from its bulky naphthylazo substituent, which sterically hinders binding to non-P2X1 receptors . In contrast, PPADS and iso-PPADS exhibit broader receptor interactions due to smaller aromatic groups .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator